9-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 9-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one (hereafter referred to as the "target compound") is a chromeno-oxazinone derivative featuring a furan-2-ylmethyl group at the 9-position and a 4-methoxyphenyl substituent at the 3-position. This scaffold is structurally related to isoflavonoids and coumarin-based heterocycles, which are known for diverse biological activities. Evidence from a 2024 study highlights that a closely related analog, 9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one (compound 7 in ), exhibits dual osteogenic and antiosteoclastogenic activity by modulating BMP/Smad and RANK/RANKL/OPG pathways, outperforming the drug ipriflavone in vivo . While the target compound differs in the furan substitution position (2-yl vs.
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-17-7-4-15(5-8-17)19-11-16-6-9-21-20(22(16)29-23(19)25)13-24(14-28-21)12-18-3-2-10-27-18/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKJGISWWBSNHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 9-Position
The 9-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Table 1: Substituent Effects at the 9-Position
Key Observations :
- Hydrophobic vs. Hydrophilic Substituents: Benzyl (6a) and 4-methylbenzyl (6d) groups enhance lipophilicity, favoring membrane penetration for antiviral activity .
- Electronic Effects : The 4-fluorobenzyl group () introduces electron-withdrawing effects, which may alter binding interactions compared to electron-donating methoxy or furan groups .
- Biological Relevance : The furan-2-ylmethyl group in the target compound may confer unique steric and electronic profiles, enabling dual regulation of bone remodeling pathways, as seen in its furan-3-ylmethyl analog .
Substituent Variations at the 3-Position
The 3-position often determines target specificity. Notable examples:
Table 2: Substituent Effects at the 3-Position
Key Observations :
- Methoxy Groups : The 4-methoxyphenyl group in the target compound likely enhances π-π stacking and hydrogen bonding with biological targets, critical for osteoblast differentiation .
- Dimethoxy vs. Mono-methoxy: Compound 4b (3,4-dimethoxyphenyl) may exhibit stronger electron-donating effects, though its activity remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
